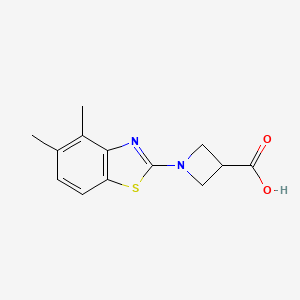

1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Beschreibung

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

¹H NMR

- Methyl groups : Two singlets (~δ 2.3–2.5 ppm) for the 4,5-dimethyl substituents on the benzothiazole ring.

- Azetidine protons : A multiplet (~δ 3.0–4.0 ppm) corresponding to the C3 and C4 protons of the azetidine ring, influenced by ring strain and coupling with adjacent carbons.

- Aromatic protons : A complex multiplet pattern (~δ 6.5–8.0 ppm) arising from the benzothiazole protons.

¹³C NMR

- Carboxylic acid : A carbonyl carbon signal (~δ 170–175 ppm).

- Benzothiazole carbons : Signals in the aromatic region (~δ 120–150 ppm), with distinct shifts for carbons adjacent to sulfur and nitrogen.

Mass Spectrometry (MS)

The molecular ion peak ([M]+) is expected at m/z 294.33 (C₁₃H₁₄N₂O₂S), with fragmentation patterns reflecting cleavage of the azetidine ring or loss of the carboxylic acid group.

Spectral Data Summary

| Technique | Key Observations |

|---|---|

| IR | Broad O-H stretch (2500–3000 cm⁻¹), C=O stretch (1700–1720 cm⁻¹) |

| ¹H NMR | Methyl singlets (δ 2.3–2.5), azetidine multiplets (δ 3.0–4.0), aromatic multiplets (δ 6.5–8.0) |

| MS | Molecular ion at m/z 294.33; fragmentation at azetidine and carboxylic acid bonds |

X-ray Crystallographic Studies

No direct crystallographic data for this compound are available, but insights can be drawn from structurally analogous benzothiazole derivatives. For example, 3-benzothiazole-9-ethyl carbazole crystallizes in an orthorhombic system (P2₁2₁2₁ space group) with cell parameters a = 5.6626 Å, b = 12.606 Å, c = 22.639 Å.

Hypothetical Packing Features

- Hydrogen bonding : The carboxylic acid group could form intermolecular hydrogen bonds with adjacent molecules, stabilizing a crystalline lattice.

- π-π stacking : The planar benzothiazole rings may engage in aromatic stacking interactions, contributing to lamellar crystal packing.

- Steric interactions : The 4,5-dimethyl groups likely limit close packing, necessitating a lower-density crystal lattice.

Proposed Crystal System

Computational Modeling of Electronic Structure

Density functional theory (DFT) studies of azetidine derivatives reveal distinct electronic characteristics. The carboxylic acid group introduces electron-withdrawing effects, lowering the HOMO energy level and increasing the LUMO-HOMO gap.

Key Computational Findings

| Property | Value/Description |

|---|---|

| HOMO energy | ~−8.0 eV (localized on benzothiazole ring) |

| LUMO energy | ~−0.5 eV (delocalized over azetidine ring) |

| Electron density | High density at sulfur and nitrogen atoms |

Orbital Interactions

- HOMO : π-electrons in the benzothiazole ring dominate, with contributions from the sulfur and nitrogen atoms.

- LUMO : σ*-antibonding orbitals of the azetidine ring and carboxylic acid group participate in reactivity.

Charge Distribution

- Electron-rich regions : Benzothiazole ring (aromatic π-system).

- Electron-deficient regions : Azetidine ring (strained σ-system).

Applications of Computational Data

- Reactivity prediction : The LUMO profile suggests susceptibility to nucleophilic attack at the azetidine carbons.

- Design optimization : Modifying the benzothiazole substituents could tune HOMO/LUMO gaps for targeted electronic properties.

Eigenschaften

IUPAC Name |

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-7-3-4-10-11(8(7)2)14-13(18-10)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGOOPMECUVLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CC(C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally involves two key components:

- Construction or procurement of the azetidine-3-carboxylic acid or its protected derivatives.

- Coupling or substitution reactions attaching the 4,5-dimethyl-1,3-benzothiazol-2-yl group to the azetidine nitrogen.

The synthetic route is typically modular, allowing variation in the benzothiazole substituents and azetidine protection schemes.

Synthesis of Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid is a crucial building block. Multiple synthetic routes have been developed:

Merck’s Improved Route : Starting from diethyl bis(hydroxymethyl)malonate, triflation followed by cyclization with benzylamine leads to a diester intermediate. Hydrolysis and controlled monodecarboxylation afford the benzyl-protected azetidine-3-carboxylic acid, which upon hydrogenolysis yields the free acid. This method is scalable and efficient compared to older routes starting from epichlorohydrin, which were lengthy and low-yielding.

Halogenated Azetidine Intermediates : Protected 3-haloazetidines (iodo, bromo) can be synthesized via displacement reactions on mesylates or via iododecarboxylation of protected azetidine-3-carboxylic acids. These halides serve as versatile intermediates for further functionalization.

| Step | Starting Material | Key Transformation | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diethyl bis(hydroxymethyl)malonate | Triflation + cyclization with benzylamine | High | Efficient cyclization |

| 2 | Diester intermediate | Hydrolysis + monodecarboxylation | High | pH-controlled decarboxylation |

| 3 | Benzyl-protected azetidine-3-carboxylic acid | Hydrogenolysis | High | Deprotection to free acid |

Attachment of the Benzothiazole Moiety

The benzothiazole ring, substituted with methyl groups at positions 4 and 5, is typically introduced via:

Nucleophilic substitution or coupling of the azetidine nitrogen with a suitable benzothiazole derivative bearing a leaving group or activated site at the 2-position.

Use of benzothiazol-2-yl halides or pseudohalides : These can react with azetidine derivatives under controlled conditions to form the N-substituted product.

Patent EP 2574607 A1 describes related compounds where azetidinyl groups are attached to heteroaryl systems, including benzothiazoles, via amide or carbamate linkages, suggesting that coupling reactions involving activated carboxylic acid derivatives or halogenated benzothiazoles are feasible.

Protection and Deprotection Strategies

Protecting groups such as tert-butoxycarbonyl (Boc) are commonly used on the azetidine nitrogen to control reactivity during multi-step synthesis.

After coupling, deprotection under acidic or hydrogenolytic conditions yields the free azetidine-3-carboxylic acid derivative.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Azetidine ring formation | Cyclization of diethyl bis(hydroxymethyl)malonate with benzylamine | Protected azetidine diester intermediate |

| 2 | Hydrolysis and decarboxylation | Acid/base hydrolysis, pH control | Benzyl-protected azetidine-3-carboxylic acid |

| 3 | Deprotection | Hydrogenolysis | Free azetidine-3-carboxylic acid |

| 4 | Coupling with benzothiazole | Reaction with 4,5-dimethyl-1,3-benzothiazol-2-yl halide or activated derivative | N-substituted azetidine carboxylic acid |

| 5 | Final purification | Chromatography or recrystallization | Pure 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |

Research Findings and Analysis

The Merck synthesis of azetidine-3-carboxylic acid represents a significant improvement in yield and scalability compared to earlier methods starting from epichlorohydrin, which were more time-consuming and involved multiple protection/deprotection steps.

The use of 3-haloazetidine intermediates allows for diverse functionalization, including nucleophilic substitution with benzothiazole derivatives, facilitating the synthesis of target compounds with varied substitution patterns.

Patent literature indicates that modifications on the benzothiazole ring and azetidine nitrogen are synthetically accessible through coupling reactions, providing a versatile platform for medicinal chemistry applications.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Merck route for azetidine-3-carboxylic acid | Diethyl bis(hydroxymethyl)malonate | Triflation, cyclization, hydrolysis, decarboxylation, hydrogenolysis | High yield, scalable | Requires careful pH control |

| Halogenated azetidine intermediates | Boc-protected azetidine derivatives | Halogenation, nucleophilic substitution | Versatile for functionalization | Multi-step synthesis |

| Coupling with benzothiazole derivatives | Azetidine derivatives and benzothiazol-2-yl halides | N-alkylation or amide bond formation | Enables substitution variation | Requires activated benzothiazole |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Studies have shown that 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

The compound's ability to inhibit specific cancer cell lines has been documented. Its mechanism appears to involve the disruption of cellular processes in malignant cells, suggesting potential use in cancer therapeutics. Further studies are required to elucidate the exact pathways affected.

Enzyme Inhibition

Preliminary findings suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property could be leveraged in drug design to target metabolic disorders or conditions requiring enzyme modulation.

Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation could enhance the thermal stability and mechanical properties of polymers.

Coatings and Adhesives

The compound's chemical stability and potential adhesion properties make it suitable for applications in coatings and adhesives. Its ability to form strong bonds with various substrates can improve the durability of coatings used in industrial applications.

Case Studies

Wirkmechanismus

The mechanism of action for 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Azetidine-3-carboxylic Acid Derivatives

The parent compound, azetidine-3-carboxylic acid (CAS: 36476-78-5), lacks the benzothiazole substituent and serves as a foundational structure. Key comparisons include:

- Solubility and Reactivity : The parent compound is highly polar due to the carboxylic acid group, making it water-soluble. In contrast, the dimethylbenzothiazole substituent in the target compound likely increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Synthetic Utility: Derivatives such as 1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid (CAS: 1228581-12-1) and 1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS: 1781046-72-7) demonstrate how protective groups (e.g., Boc, Cbz) or fluorination modify stability and reactivity. Fluorination, for instance, can enhance metabolic stability and bioavailability compared to the non-fluorinated target compound .

Table 1: Comparison of Azetidine-3-carboxylic Acid Derivatives

Benzothiazole-Containing Analogs

Compounds featuring benzothiazole moieties but differing in core structures include:

- 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, ): This compound integrates a tetrahydroquinoline-thiazole system. Unlike the target compound’s azetidine core, the tetrahydroquinoline scaffold may offer distinct binding modes in biological targets due to its larger, more flexible structure .

- 3-Formyl-1H-indole-2-carboxylic acid derivatives (): These indole-thiazole hybrids prioritize planar aromatic systems but lack the constrained azetidine ring.

Structural and Functional Implications

- Electronic Effects : The electron-withdrawing carboxylic acid group in the target compound may polarize the azetidine ring, affecting nucleophilicity at the nitrogen. In contrast, fluorinated derivatives (e.g., PBLL1524) exhibit electron-withdrawing effects that stabilize the molecule against enzymatic degradation .

- This contrasts with simpler benzothiazole derivatives (e.g., Example 1, ), which may have fewer steric constraints .

Research Findings and Data Gaps

- Pharmacological Potential: Benzothiazole-azetidine hybrids are underexplored, but patent data () highlight their relevance in drug discovery. For example, adamantane-containing analogs (Example 24, ) demonstrate the importance of bulky substituents in modulating pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes for 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves coupling azetidine-3-carboxylic acid derivatives with substituted benzothiazole precursors. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a formyl-indole derivative in acetic acid (3–5 hours) yields crystalline products after recrystallization (DMF/acetic acid) . Optimization could include varying molar ratios (e.g., 1:1.1 reagent excess), temperature control (80–100°C), and solvent selection (acetic acid vs. ethanol) to improve yields. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- CHN analysis confirms elemental composition, with deviations >0.3% indicating impurities .

- UV-Vis spectroscopy (e.g., λmax ~270–320 nm for benzothiazole derivatives) identifies π→π* transitions .

- HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% target peak area).

- NMR (1H/13C) resolves azetidine ring protons (δ 3.0–4.0 ppm) and benzothiazole methyl groups (δ 2.2–2.5 ppm) .

Q. How does the solubility profile of this compound vary across different solvents, and what implications does this have for experimental design?

Methodological Answer: Preliminary solubility studies in polar aprotic solvents (DMF, DMSO) show high solubility (>50 mg/mL), while aqueous buffers (pH 7.4) exhibit limited solubility (<1 mg/mL). This necessitates solvent exchange protocols (e.g., DMSO stock solutions diluted into cell culture media) for biological assays. For crystallization, mixed solvents like ethanol/water (70:30) are recommended .

Advanced Research Questions

Q. What mechanisms underlie the potential bioactivity of this compound, particularly in enzyme inhibition or receptor interactions?

Methodological Answer: Benzothiazole-azetidine hybrids may inhibit kinases or proteases via:

- Hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., ATP-binding pockets).

- Hydrophobic interactions from dimethyl-benzothiazole with nonpolar enzyme subpockets.

Mechanistic studies should employ molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding affinities (KD values) . Conflicting data on IC50 values (e.g., µM vs. nM ranges) may arise from assay conditions (ATP concentration, pH) .

Q. How does the stability of this compound under varying pH and temperature conditions impact its applicability in long-term studies?

Methodological Answer:

- pH stability : Degradation >10% occurs at pH <3 (acid hydrolysis) or pH >9 (carboxylate deprotonation), requiring storage at pH 6–8 .

- Thermal stability : Decomposition above 60°C (TGA/DSC data) necessitates refrigeration (2–8°C) for long-term storage .

Contradictory reports on photostability (e.g., UV-light-induced vs. dark-stable) suggest light-protected vials for in vitro assays .

Q. How can in silico modeling predict the compound's pharmacokinetic properties and guide experimental prioritization?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (LogBB = -1.2) and CYP3A4-mediated metabolism .

- Retrosynthesis AI : Platforms using Reaxys or Pistachio databases propose one-step routes (e.g., amide coupling via EDC/HOBt) .

- Toxicity alerts : Predicted hERG inhibition (IC50 ~2 µM) warrants cardiotoxicity screening in early development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.